molecular formula C10H9F2N3O B7908392 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

Cat. No.: B7908392
M. Wt: 225.19 g/mol
InChI Key: IYKYCTRQXRZZPZ-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis 2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone (CAS 86404-63-9) is a fluorinated aromatic ketone with the molecular formula C₁₀H₇F₂N₃O and a molecular weight of 223.18 g/mol . It is synthesized via a phase-transfer-catalyzed reaction between 2-chloro-2',4'-difluoroacetophenone and 1,2,4-triazole under optimized conditions (yield: 82.6%) . This compound serves as a critical intermediate in synthesizing antifungal agents like Fluconazole and Voriconazole .

Properties

IUPAC Name

2-fluoro-2-(4-fluoro-3H-1,2,4-triazol-2-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-10(15-7-14(12)6-13-15)9(16)8-4-2-1-3-5-8/h1-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYCTRQXRZZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone typically involves the reaction of 2,4-difluoroacetophenone with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Grignard reactions can yield tertiary alcohols, while aldol reactions can produce β-hydroxy ketones .

Scientific Research Applications

Antifungal Activity

The primary application of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone is as a precursor in the synthesis of triazole-based antifungal medications. Its structure is closely related to established antifungals such as fluconazole and voriconazole. Research indicates that compounds derived from this scaffold exhibit potent antifungal properties against various fungal pathogens, including Candida species and Aspergillus species .

Synthesis of Triazole Derivatives

The compound serves as a versatile building block for synthesizing various triazole derivatives. The synthetic pathways often involve reactions with halogenated precursors and triazole derivatives under specific conditions to yield products with enhanced biological activity .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
12-chloro-2',4'-difluoroacetophenone + 3-chloro-1,2,4-triazole10–40 °C, K₂CO₃ as baseIntermediate triazole derivative
2Intermediate + Pd/C catalyst40–75 °C under H₂Final product: 2',4'-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of derivatives synthesized from this compound. The findings indicated that specific modifications to the triazole ring significantly enhanced antifungal activity against resistant strains of Candida albicans. The structure–activity relationship (SAR) analysis highlighted the importance of the difluorophenyl moiety in improving potency .

Case Study 2: Pharmacokinetic Studies

Another significant research effort focused on the pharmacokinetic properties of a triazole derivative based on this compound. The study assessed absorption, distribution, metabolism, and excretion (ADME) parameters in animal models. Results showed that the compound exhibited favorable pharmacokinetics with good oral bioavailability and low toxicity profiles .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone, particularly in its role as a scaffold for antifungal agents, involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : 103–107°C .
  • Solubility: Likely polar aprotic solvent-soluble (e.g., acetonitrile, ethanol) based on derivatization procedures .
  • Safety : The hydrochloride derivative (CAS 86386-75-6) is classified as hazardous, causing eye damage and skin sensitization .
Structural Analogues: Halogen Substitution
Compound Name CAS Number Molecular Formula Key Structural Difference Application/Use
2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone 86404-63-9 C₁₀H₇F₂N₃O Fluorine substituents at 2,4-positions Antifungal intermediate (Fluconazole)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Not provided (MDL: MFCD00276315) C₁₀H₇Cl₂N₃O Chlorine substituents at 2,4-positions Pesticide intermediate (Propiconazole, Etaconazole)
2,4-Difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride 86386-75-6 C₁₀H₈ClF₂N₃O Hydrochloride salt form Pharmaceutical impurity reference

Key Observations :

  • Halogen Effects : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and bioavailability in pharmaceuticals, whereas chlorine’s bulkiness and lipophilicity favor pesticidal persistence .
  • Salt Forms : The hydrochloride derivative (259.64 g/mol) exhibits higher solubility in aqueous media compared to the parent compound (223.18 g/mol) .
Functional Group Derivatives
Compound Name Structural Modification Synthesis Method Application
1-[2-(2,4-Difluorophenyl)-oxiranyl methyl]-1H-1,2,4-triazole Epoxidation of the ketone group Reaction with trimethylsulfoxonium iodide Fluconazole intermediate
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Ketone reduction to alcohol Sodium borohydride reduction Antifungal intermediate
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Conjugated enone system Condensation with phenylacetylene Bioactive scaffold for drug design

Key Observations :

  • Epoxides : Critical for introducing chirality in antifungal agents (e.g., Fluconazole) .
  • Alcohol Derivatives : Increased hydrogen-bonding capacity may enhance target binding .
  • Enones: Extended conjugation improves UV detectability and reactivity in further derivatization .

Key Insights :

  • Thermal Stability : Higher melting points in dichloro derivatives correlate with stronger intermolecular forces (Cl vs. F) .
  • Biological Specificity : Fluorine’s electron-withdrawing nature enhances interactions with fungal cytochrome P450 enzymes, whereas chlorine’s hydrophobicity targets plant pathogens .

Biological Activity

2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone (CAS Number: 86404-63-9) is a compound that has gained attention in medicinal chemistry due to its structural similarity to well-known antifungal agents like fluconazole and voriconazole. This compound serves as an important intermediate in the synthesis of various triazole-based pharmaceuticals. Its unique chemical structure allows for a range of biological activities, particularly in antifungal applications.

PropertyValue
Molecular FormulaC₁₀H₇F₂N₃O
Molecular Weight223.18 g/mol
Melting Point103 – 107 °C
AppearanceOff-white powder
Density1.4 ± 0.1 g/cm³
Boiling Point388.0 ± 52.0 °C at 760 mmHg

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : The reaction typically starts with 2-chloro-2',4'-difluoroacetophenone.
  • Reaction with Triazole : This compound reacts with 3-chloro-1,2,4-triazole in the presence of potassium carbonate under controlled temperature conditions (10–40 °C) to yield an intermediate.
  • Hydrogenation : The intermediate undergoes hydrogenation and dehalogenation using palladium on carbon to produce the final product with a high yield (up to 89.1%) .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It acts as a molecular scaffold for triazole antifungal medications such as fluconazole and voriconazole. These compounds are known for their broad-spectrum antifungal activity against various pathogens.

Mechanism of Action :
The antifungal mechanism primarily involves the inhibition of lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately fungal cell death .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Fluorescent Microscopy Studies : In studies involving live Candida cells, the compound was utilized to investigate its antifungal mechanism through fluorescent microscopy techniques. The results indicated that the compound effectively penetrates fungal cells and alters their morphology .
  • In Vitro Efficacy : In vitro tests demonstrated that derivatives of this compound possess potent antifungal activity comparable to established triazole drugs. The minimal inhibitory concentrations (MICs) were determined against various fungal strains, showing promising results .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the compound can enhance its bioavailability and therapeutic index, making it a candidate for further drug development .

Q & A

Q. What are the established synthetic pathways for 2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone, and what are their critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Acylation of 1,3-difluorobenzene (DFB) to form 2-chloro-2',4'-difluoroacetophenone (CAP) using chloroacetyl chloride under Friedel-Crafts conditions .
  • Alkylation with 1,2,4-triazole derivatives , where CAP reacts with 4-amino-4H-1,2,4-triazole (4-AT) to yield the intermediate salt, followed by deamination to obtain the final product .
  • Alternative methods include Friedel-Crafts acylation of fluorinated anilines with chloroacetyl chloride, achieving yields of ~12% under optimized conditions .

Q. Table 1: Comparison of Synthetic Methods

MethodKey StepsConditionsYieldReference
Acylation-AlkylationDFB → CAP → Alkylation → DeaminationCatalyst: CuSO₄, pH 4Moderate
Friedel-Crafts Acylation3-fluoroacetanilide + chloroacetyl chlorideReflux, benzene extraction12%

Q. Which analytical techniques are recommended for structural confirmation of this compound, and what spectral markers are indicative of its functional groups?

Methodological Answer:

  • X-ray Crystallography : Resolves the triazole and difluorophenyl spatial arrangement (e.g., bond angles: C-N-C = 112.3°) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazole protons), δ 7.2–7.8 ppm (difluorophenyl aromatic protons) .
    • ¹⁹F NMR : Distinct signals for ortho/para fluorine atoms (~-110 to -120 ppm) .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O ketone), 1550 cm⁻¹ (triazole ring) .

Q. Table 2: Key Spectral Data

TechniqueFunctional GroupCharacteristic SignalReference
X-ray CrystallographyTriazole-DifluorophenylBond angles: 112.3°
¹H NMRTriazole protonsδ 8.2–8.5 ppm
¹⁹F NMRDifluorophenylδ -110 to -120 ppm

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis, and what parameters should be optimized?

Methodological Answer:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance triazole nucleophilicity .
  • pH Control : Maintain pH 3–6 (optimal: pH 4) to stabilize intermediates and prevent side reactions .
  • Temperature Modulation : Conduct alkylation at 60–80°C to balance reaction rate and decomposition .

Q. Experimental Design Tip :

  • Perform a Design of Experiments (DoE) to evaluate interactions between pH, temperature, and catalyst loading .

Q. What methodologies are employed to elucidate the reaction mechanism of nucleophilic substitution in derivatives of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and charge distribution (e.g., Fukui indices for electrophilic attack) .
  • Trapping Intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., oxonium ions) .

Q. Case Study :

  • Oxidation with iodine/DMSO forms arylglyoxal intermediates, confirming a two-step mechanism via radical intermediates .

Q. What approaches are effective in identifying and quantifying impurities such as Voriconazole Impurity A in synthesized batches?

Methodological Answer:

  • Chromatographic Separation :
    • HPLC : Use C18 columns with acetonitrile/water gradients (detection: UV 254 nm). Retention time: ~12.5 min for Impurity A .
    • LC-MS : Confirm molecular ions (m/z 279.1 for Impurity A) and fragmentation patterns .
  • Purification Strategies :
    • Recrystallization from ethanol/water mixtures (purity >98%) .
    • Solid-phase extraction (SPE) with silica gel to remove polar byproducts .

Q. Table 3: Impurity Profiling

ImpuritySourceDetection MethodReference
Voriconazole Impurity AIncomplete deaminationHPLC (RT: 12.5 min)
Triazole dimerSide reaction during alkylationLC-MS (m/z 450.2)

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.1 mmHg at 25°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : The compound is classified as H315-H319 (causes skin/eye irritation) under GHS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

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